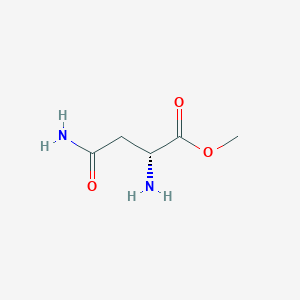

D-Asparagine methyl ester

Description

Historical Context of D-Amino Acid Derivatives in Biological Systems and Organic Synthesis

Historically, D-amino acids were largely considered anomalies of nature, with L-amino acids being the exclusive building blocks of proteins in living organisms. researchgate.netresearchgate.net The discovery of asparagine itself dates back to the 19th century, being the first amino acid to be isolated. researchgate.net For a long time, the presence of D-amino acids in biological systems was thought to be minimal and of little functional importance. researchgate.net

However, research over the past few decades has dramatically shifted this paradigm. researchgate.netresearchgate.netnih.gov Scientists have discovered that D-amino acids are not only present in a wide range of organisms, from bacteria to humans, but also fulfill crucial physiological roles. researchgate.netresearchgate.net For instance, D-serine and D-aspartate are now recognized as important neuromodulators in the mammalian brain, involved in processes like learning and memory. researchgate.netmdpi.com D-aspartate, in particular, is implicated in neuroendocrine functions and the development of the nervous system. researchgate.netmdpi.com This growing understanding of the biological significance of D-amino acids has spurred increased interest in their derivatives, like D-asparagine methyl ester, for both biological investigation and as specialized reagents in synthesis. amerigoscientific.com

Significance of this compound as a Chiral Building Block

In the realm of organic synthesis, the demand for enantiomerically pure compounds is paramount, especially in the pharmaceutical and agrochemical industries. Amino acid esters are recognized as valuable intermediates and chiral building blocks for this purpose. mdpi.comresearchgate.net this compound serves as a versatile chiral building block, providing a stereochemically defined center for the construction of more complex molecules. google.comacs.org

The utility of D-asparagine derivatives is exemplified by their use in the synthesis of optically active compounds. For instance, N-protected this compound can be a key precursor in the enzymatic or chemical synthesis of other valuable chiral molecules. google.com A notable application is in the preparation of optically active 3-aminopyrrolidine (B1265635) derivatives, which are themselves important structural motifs in various chemical and pharmaceutical products, including antibacterial agents. google.com The presence of multiple functional groups—the amine, the amide, and the methyl ester—on a chiral scaffold allows for a variety of chemical transformations, making this compound a strategic starting material in asymmetric synthesis. nih.gov

Overview of Research Trajectories and Interdisciplinary Relevance

The study and application of this compound are situated at the intersection of chemistry and biology. Its relevance extends across several research trajectories, highlighting its interdisciplinary importance.

Biochemical and Pharmaceutical Research: As a derivative of a D-amino acid, this compound is utilized in studies related to amino acid metabolism and protein synthesis. cymitquimica.com The modification of the carboxyl group can influence its biological activity and metabolic fate compared to the parent amino acid. cymitquimica.com This makes it a useful tool for probing enzymatic pathways and cellular signaling processes. cymitquimica.com

Synthetic and Medicinal Chemistry: The compound is an important intermediate in the synthesis of peptides and other complex organic molecules. mdpi.com Its role as a chiral precursor is critical in the development of new therapeutic agents. For example, derivatives of D-amino acid esters have been used as scaffolds for novel psychoactive compounds, indicating the potential for this compound in medicinal chemistry research. mdpi.com

Chiral Recognition: The enantioselective binding of amino acid esters is a significant area of research. Receptors capable of distinguishing between D- and L-enantiomers of amino acid esters, including asparagine methyl ester, are being developed for applications in diagnostics and separation sciences. nih.gov

Below is a table summarizing the key properties of this compound hydrochloride, the common commercial form of the compound.

| Property | Value |

| IUPAC Name | methyl (2R)-2,4-diamino-4-oxobutanoate;hydrochloride |

| Molecular Formula | C₅H₁₁ClN₂O₃ |

| Molecular Weight | 182.61 g/mol |

| Physical Form | White to yellow solid |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of this compound Hydrochloride. cymitquimica.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBUDPXCXXQEOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373425 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108258-31-7 | |

| Record name | D-Asparagine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for D Asparagine Methyl Ester and Its Analogs

Stereoselective Synthesis from Precursor Molecules

Stereoselective synthesis aims to produce the desired D-enantiomer with high purity, avoiding the need for subsequent resolution steps. Common strategies involve the esterification of D-aspartic acid derivatives or the direct derivatization of D-asparagine.

A primary route to D-asparagine methyl ester involves the esterification of the α-carboxyl group of a D-aspartic acid derivative. This requires careful selection of reagents to ensure chemoselectivity and avoid racemization.

A convenient and highly efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). nih.govresearchgate.net This system is advantageous due to its mild reaction conditions, simple workup, and the generation of good to excellent yields. nih.gov The reaction proceeds at room temperature, making it suitable for substrates that may be sensitive to harsher conditions. nih.gov

The mechanism involves the in-situ generation of anhydrous hydrochloric acid (HCl) from the reaction between TMSCl and methanol, which then catalyzes the esterification. commonorganicchemistry.com This method has been shown to be effective for a wide range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net For dicarboxylic amino acids like aspartic acid, an increased amount of TMSCl is typically required to facilitate the esterification of both carboxyl groups if desired, although selectivity can be achieved. nih.govnih.gov

Table 1: Representative Amino Acid Esterification using TMSCl/Methanol System

| Amino Acid Substrate | TMSCl (Equivalents) | Reaction Time (h) | Yield (%) |

| L-Alanine | 2 | 12 | 95 |

| L-Aspartic Acid | 4 | 24 | 92 |

| L-Phenylalanine | 2 | 12 | 98 |

| L-Proline | 2 | 12 | 96 |

| L-Tryptophan | 2 | 24 | 90 |

This table presents generalized data for L-amino acids from source nih.gov as a model for the analogous reactions with D-amino acids.

The general procedure involves adding TMSCl to the amino acid, followed by the addition of methanol and stirring the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov The product is then isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov

Beyond the TMSCl/methanol system, several other reagents and conditions are employed for the esterification of D-aspartic acid derivatives.

Thionyl Chloride/Methanol : This is a classic and widely used method where thionyl chloride (SOCl₂) reacts with methanol to generate anhydrous HCl, which catalyzes the esterification. commonorganicchemistry.comgoogle.com The reaction is typically performed at low temperatures (e.g., -10 °C to 0 °C) to control its exothermic nature. google.com This method is effective but requires careful handling due to the corrosive and reactive nature of thionyl chloride. commonorganicchemistry.com

Steglich Esterification : For acid-sensitive substrates, the Steglich esterification offers a milder, neutral-pH alternative. commonorganicchemistry.comrsc.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.org It is a versatile method, though it can be complicated by the formation of N-acylurea byproducts. reddit.com

Alkylating Agents : Direct alkylation of the carboxylate group can be achieved using reagents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄). commonorganicchemistry.com These methods can be effective but carry the risk of alkylating other nucleophilic sites within the molecule, such as the amino group or the side-chain amide if starting from asparagine. commonorganicchemistry.com

Dimethyl Carbonate : As a greener and less toxic methylating agent, dimethyl carbonate can be used for the selective esterification of carboxylic acids under base-catalyzed conditions. organic-chemistry.org This method offers mild conditions that can help preserve stereochemistry. organic-chemistry.org

Table 2: Comparison of Alternative Esterification Methods

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂, Methanol | Low temperature (-10 to 0 °C) | High yield, common method. commonorganicchemistry.comgoogle.com | Harsh reagents, potential side reactions. commonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP, Alcohol | Room temperature, neutral pH | Mild conditions, good for sensitive substrates. rsc.org | N-acylurea byproduct, purification challenges. reddit.com |

| Alkylation | MeI or Me₂SO₄, Base | Varies | Direct alkylation. commonorganicchemistry.com | Can alkylate other nucleophilic sites. commonorganicchemistry.com |

| Dimethyl Carbonate | Dimethyl Carbonate, Base | Varies | Green reagent, mild conditions. organic-chemistry.org | Requires base catalysis. organic-chemistry.org |

Derivatization of D-Asparagine

Direct esterification of D-asparagine is also a viable synthetic route. frontiersin.org The methods are generally the same as those used for other amino acids, such as the TMSCl/methanol system or reaction with thionyl chloride in methanol. nih.govgoogle.com When starting with D-asparagine, the primary challenge is to selectively esterify the α-carboxylic acid without affecting the side-chain amide group. The mild conditions offered by the TMSCl/methanol method are particularly suitable for this purpose, as harsher acidic or basic conditions could lead to hydrolysis of the amide. nih.gov

When a stereoselective synthesis is not employed, this compound can be obtained by resolving a racemic mixture of DL-asparagine methyl ester. This involves separating the two enantiomers.

Chemical resolution involves the use of a chiral resolving agent to separate enantiomers. A common strategy is to convert the racemic mixture into a pair of diastereomers, which can then be separated by physical means like crystallization or chromatography.

An effective method for resolving asparagine esters is through enzymatic kinetic resolution. google.com In this approach, an N-protected racemic mixture, such as N-benzyloxycarbonyl-(D,L)-asparagine methyl ester, is treated with a hydrolase enzyme, for instance, a protease like Alkalase. google.com The enzyme selectively catalyzes the hydrolysis of the ester group of the L-enantiomer to the corresponding carboxylic acid, while leaving the D-enantiomer largely unreacted. google.com

The resulting mixture contains the N-protected this compound and the N-protected L-asparagine acid. google.com These two compounds have different chemical properties (ester vs. acid) and can be easily separated, for example, by extraction. google.com Following separation, the protecting group can be removed from the D-ester to yield the final product.

Table 3: Example of Enzymatic Resolution of N-Z-(DL)-Asparagine Methyl Ester

| Parameter | Details |

| Substrate | N-benzyloxycarbonyl-(D,L)-asparagine methyl ester. google.com |

| Enzyme | Alkalase 2.4 L (a subtilisin Carlsberg protease). google.com |

| Conditions | pH maintained at 6.5 with NaOH solution, vigorous stirring. google.com |

| Reaction | Selective hydrolysis of the L-ester to N-benzyloxycarbonyl-L-asparagine. google.com |

| Outcome | The unreacted N-benzyloxycarbonyl-D-asparagine methyl ester is isolated. google.com |

| Separation | Extraction with an organic solvent (e.g., dichloromethane). google.com |

Chiral Resolution Techniques for DL-Asparagine Esters

Enzymatic Resolution using L-Asparaginase

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer while leaving the other unreacted. For the preparation of this compound, L-asparaginase (E.C. 3.5.1.1) from Escherichia coli is a candidate enzyme. L-asparaginase catalyzes the hydrolysis of the side-chain amide of L-asparagine to produce L-aspartate and ammonia (B1221849). nih.gov This enzymatic activity is the basis for its use as a chemotherapeutic agent, where it depletes circulating L-asparagine. nih.gov

The strategy for resolving a racemic mixture of D,L-asparagine methyl ester relies on the principle that L-asparaginase will selectively act on the L-enantiomer. The enzyme would catalyze the hydrolysis of the L-asparagine methyl ester, converting it into L-aspartic acid methyl ester or L-aspartic acid, depending on whether the amide or ester is cleaved. The this compound, being a poor substrate for the L-selective enzyme, would remain largely unreacted in the mixture.

This differential reactivity allows for the separation of the desired D-enantiomer from the hydrolyzed L-form. The separation can be achieved through standard chemical workup, such as extraction, based on the different chemical properties (e.g., acidity, polarity) of the D-ester and the L-acid products.

A similar, well-documented industrial process involves the resolution of N-benzyloxycarbonyl-(D,L)-asparagine methyl ester using a different enzyme, a subtilisin protease (Alkalase 2.4 L). google.com In this patented method, the enzyme selectively hydrolyzes the ester of the N-protected L-enantiomer. After the reaction, the unreacted N-protected this compound is recovered with high enantiomeric excess. google.com This process demonstrates the industrial viability of enzymatic resolution for producing chiral asparagine derivatives.

The key parameters for a successful enzymatic resolution include:

pH and Temperature Control: Maintaining optimal pH and temperature is crucial for enzyme activity and stability. nih.gov

Substrate Concentration: The concentration of the racemic starting material must be optimized to avoid substrate inhibition and ensure efficient conversion.

Enzyme Loading: The amount of L-asparaginase used will directly impact the reaction rate and completion time.

Reaction Monitoring: Progress is typically monitored by measuring the consumption of the L-enantiomer or the formation of the product, often using techniques like HPLC. google.com

Protecting Group Strategies in this compound Synthesis

The synthesis of this compound often requires the use of protecting groups to prevent unwanted side reactions at the α-amino group and the side-chain amide.

The α-amino group of D-asparagine is typically protected to prevent polymerization and other side reactions during synthesis and modification. The two most common N-protecting groups in modern peptide chemistry are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).

Boc Protection: The Boc group is introduced by reacting D-asparagine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. chemicalbook.com The resulting N-Boc-D-asparagine can then be esterified to form Boc-D-asparagine methyl ester. A common method for esterification is reacting the N-protected amino acid with methanol in the presence of a reagent like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). mdpi.comnih.gov The Boc group is stable to many reaction conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). nih.gov

Fmoc Protection: The Fmoc group is attached by reacting D-asparagine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base. The resulting Fmoc-D-asparagine can be converted to its methyl ester. nih.gov The Fmoc group is notably stable to acidic conditions but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, making it orthogonal to the acid-labile Boc group and many side-chain protecting groups. nih.gov

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition |

| Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate | Mild to Strong Acid (e.g., TFA) |

| Fmoc | Fluorenylmethyloxy-CO- | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., Piperidine) |

While the asparagine side-chain amide is relatively stable, it can undergo undesirable side reactions under certain conditions, particularly during carboxyl group activation for peptide bond formation. The primary side reaction is dehydration of the amide to form a β-cyanoalanine residue. nih.gov To prevent this, the side-chain amide nitrogen can be protected.

Common protecting groups for the asparagine side chain include:

Trityl (Trt): This bulky group provides excellent protection and is widely used.

Dimethoxybenzhydryl (Mbh) and Trimethoxybenzyl (Tmob): These groups have also been successfully employed. nih.govgoogle.com They are introduced onto the side-chain amide and provide stability during synthesis. However, their removal with strong acid can generate carbocations that may lead to alkylation of other sensitive residues like tryptophan, requiring the use of scavengers. nih.gov

The use of side-chain protection is particularly important in solid-phase peptide synthesis (SPPS) where repeated cycles of deprotection and coupling are performed. For the synthesis of this compound as a standalone building block, side-chain protection is considered if subsequent reaction steps could compromise the amide group.

Large-Scale Synthesis and Process Optimization

Transitioning the synthesis of this compound from the laboratory bench to a larger industrial or research scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness.

Scaling up the synthesis involves several key considerations, as exemplified by a patented large-scale preparation of a related derivative, N-benzyloxycarbonyl-D-asparagine methyl ester. google.com

Reagent and Solvent Management: The volume of reagents and solvents increases significantly. This necessitates the use of larger reaction vessels and introduces challenges related to mixing, heat transfer, and cost. For instance, an 18.5-gram scale synthesis of an asparagine derivative required over 500 mL of solvent for extraction alone. google.com

Temperature Control: Exothermic or endothermic reactions that are easily managed in a small flask can become hazardous on a large scale. Efficient heating and cooling systems are essential to maintain precise temperature control, which is critical for reaction rate, selectivity, and safety. google.com

Workup and Purification: Isolation of the product on a large scale must be efficient. Extraction with large volumes of solvent, filtration of large quantities of solids, and removal of solvents via evaporation require specialized industrial equipment. Purification methods must also be scalable. While chromatography can be used, techniques like recrystallization or trituration are often preferred on an industrial scale due to lower cost and simpler implementation. google.com

Process Safety: A thorough safety analysis is required to identify potential hazards associated with flammable solvents, corrosive reagents, and reaction exotherms.

Maximizing the chemical yield and the enantiomeric purity of the final product are the primary goals of process optimization.

Enantiomeric Excess (e.e.) Optimization: Achieving high enantiomeric purity is critical for the utility of the chiral product. In enzymatic resolutions, the enantioselectivity of the enzyme is the key determinant of the final e.e. For the synthesis of N-protected D-asparagine esters, enantiomeric excesses of >98% have been achieved. google.com The final e.e. is typically confirmed using chiral chromatography, such as HPLC with a chiral stationary phase (e.g., Chiracel). google.com Fine-tuning the reaction conditions, such as stopping the reaction at the optimal conversion point (e.g., ~50%), can prevent background non-enzymatic hydrolysis that could potentially lower the e.e. of the unreacted ester.

Table of Synthetic Parameters and Outcomes for an N-Protected D-Asparagine Ester google.com

| Parameter | Value |

| Starting Material | N-benzoyl-(D,L)-asparagine benzyl (B1604629) ester |

| Enzyme | Alkalase 2.4 L (Subtilisin) |

| Scale | 3.0 g |

| Reaction Time | 17.9 hours |

| Conversion | 46% |

| Product | N-benzoyl-D-asparagine benzyl ester |

| Yield | 44% |

| Enantiomeric Excess | >99% |

| e.e. Analysis Method | Chiral HPLC (Chiracel-ODH) |

Synthesis of Modified this compound Analogs

The modification of this compound to create various analogs is a key area of research, enabling the exploration of new chemical entities with potential applications in fields like pharmaceutical and agricultural chemistry. google.com Methodologies focus on altering the molecule at its reactive sites, primarily the α-amino group and the side-chain amide. These modifications include N-protection, N-alkylation, and side-chain transformations to introduce new functional groups.

N-Protected this compound Analogs

A significant class of analogs involves the protection of the α-amino group. This is often a crucial step for subsequent chemical transformations or for creating derivatives with specific properties. The benzyloxycarbonyl (Cbz or Z) group is a common protecting group employed for this purpose.

One established method for synthesizing N-protected this compound is through the enzymatic resolution of a racemic mixture of N-protected (D,L)-asparagine methyl ester. google.comgoogleapis.com This process utilizes a protease, such as subtilisin, in an aqueous system, often in the presence of an organic co-solvent like tetrahydrofuran (B95107) (THF). google.comgoogleapis.com The enzyme selectively hydrolyzes the L-enantiomer to the corresponding N-protected L-asparagine, leaving the desired N-protected this compound in the organic phase. google.com

A typical procedure involves suspending N-benzyloxycarbonyl-(D,L)-asparagine methyl ester in a buffered aqueous solution. google.com The addition of a protease like Alkalase 2.4 L initiates the enzymatic hydrolysis. google.com The pH is maintained at a constant level, typically between 6.5 and 7.0, by the controlled addition of a base. google.com After the reaction reaches approximately 50% conversion, the desired D-enantiomer is extracted using an organic solvent such as dichloromethane. google.com The product, N-benzyloxycarbonyl-D-asparagine methyl ester, can be further purified by trituration. google.comgoogleapis.com

Detailed findings from a representative synthesis are presented below:

| Parameter | Value |

| Starting Material | N-benzyloxycarbonyl-(D,L)-asparagine methyl ester |

| Enzyme | Alkalase 2.4 L (a subtilisin Carlsberg) |

| Solvent System | 0.1M Sodium Chloride, 0.1M Sodium Phosphate Buffer, THF |

| pH | 6.5 |

| Extraction Solvent | Dichloromethane |

| Purification | Trituration with tert-butyl methyl ether (TBME) |

| Yield | 46% |

| Enantiomeric Excess | >99.5% |

| Data derived from patent EP1148140B1. google.com |

The successful synthesis yielded a white crystalline powder with spectroscopic data confirming its identity. google.com

| Analysis | Result |

| EI-MS | m/z 280.2 (M), 221.1 (M-CO₂Me) |

| SFC | 98.8% area |

| IR (Nujol) cm⁻¹ | 3349, 1741, 1665, 1550, 733, 698 |

| Data derived from patent EP1148140B1. google.com |

Side-Chain and Other Modified Analogs

Modification of the side-chain amide and other functionalities leads to a diverse range of analogs.

Asparagine Methyl Ester Isocyanate: One such analog is asparagine methyl ester isocyanate. The synthesis involves treating the methyl ester of asparagine with diphosgene in dioxane. prepchem.com The reaction is performed under a nitrogen atmosphere with activated charcoal. prepchem.com The mixture is heated to reflux, and after cooling and filtration, the crude product is obtained. prepchem.com Further purification can be achieved by redissolving the product in THF, adjusting the pH, and performing fractional distillation. prepchem.com

3,5-Dinitrobenzyl Esters: The Mitsunobu reaction has been effectively used to synthesize D-asparagine 3,5-dinitrobenzyl ester. nih.gov This method is particularly useful when traditional esterification methods prove difficult. nih.gov This reaction activates the D-asparagine derivative to facilitate esterification with 3,5-dinitrobenzyl alcohol. nih.gov

N-Methylated Analogs: N-methylation represents another important modification. The synthesis of N-methyl-D-aspartic acid derivatives often involves the initial protection of the amino group of D-aspartic acid, followed by methylation, and then deprotection. google.com A common method for methylation is the Leuchart–Wallach reaction using formic acid and formaldehyde (B43269). google.com While this has been applied to D-aspartic acid, similar principles can be adapted for this compound. google.comnih.gov For instance, N-methyl-DL-aspartic acid diamide (B1670390) has been prepared from N-methyl-DL-aspartic acid dimethyl ester via ammonolysis. nih.gov

Ester Bond Analogs: In an effort to create isosteric replacements for peptide bonds, researchers have synthesized analogs where the peptide linkage is replaced by an ester bond. An example, though using the L-isomer, is L-asparaginyl L-3-phenyllactic acid methyl ester. nih.gov This synthesis strategy involves creating an ester linkage between asparagine and another molecule, in this case, L-3-phenyllactic acid methyl ester. nih.gov While this specific analog was found to lack the sweet taste of its parent peptide, the synthetic strategy highlights a valid approach to creating structurally modified analogs. nih.gov

D Asparagine Methyl Ester As a Molecular Building Block in Organic Synthesis

Applications in Peptide Synthesis

In peptide synthesis, the incorporation of D-amino acids like D-asparagine is a common strategy to enhance peptide stability against enzymatic degradation by proteases, which are highly specific for L-amino acid residues. nih.gov The methyl ester form of D-asparagine is primarily utilized in solution-phase strategies, where it acts as the starting C-terminal residue.

Incorporation into Linear and Cyclic Peptides

D-Asparagine methyl ester can be incorporated into both linear and cyclic peptide chains. The use of D-amino acids can induce specific secondary structures, such as β-turns, which are crucial for biological activity. nih.gov In linear peptides, starting with this compound allows for the stepwise addition of other amino acids to its free N-terminus.

The synthesis of cyclic peptides often involves complex strategies where side-chain or backbone cyclization occurs. While direct use of this compound as the C-terminal anchor for on-resin cyclization is less common, fragments containing D-asparagine can be synthesized in solution and later used in convergent strategies to build larger cyclic structures. nih.govmdpi.com The cyclization of peptides is a key strategy to confer conformational rigidity and improve metabolic stability. nih.gov The presence of a D-residue like D-asparagine can be a critical design element for achieving the desired three-dimensional structure. For instance, D-amino acid substitutions are a well-established method for developing conformationally constrained peptide analogues. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Considerations

While this compound is more suited for solution-phase methods, the challenges associated with incorporating asparagine residues in standard Solid-Phase Peptide Synthesis (SPPS) are relevant. The primary challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that can occur during both the base-catalyzed Fmoc-deprotection step and the final acid-catalyzed cleavage from the resin. iris-biotech.detu-darmstadt.de This intramolecular cyclization of the aspartyl residue leads to a mixture of unwanted byproducts, including α- and β-peptides, and can cause racemization at the α-carbon. iris-biotech.detu-darmstadt.de

Using bulky side-chain protecting groups for the asparagine amide is a common strategy to minimize this side reaction. iris-biotech.de Although the C-terminal carboxylic acid is typically anchored to a resin in SPPS, if a peptide fragment containing C-terminal this compound were to be coupled on a solid support, similar precautions would be necessary. The use of the strong base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sometimes employed to accelerate Fmoc removal, is known to catalyze aspartimide formation and should be avoided when asparagine is present. peptide.compeptide.com

| Side Reaction | Description | Conditions Favoring Reaction | Mitigation Strategies |

| Aspartimide Formation | Intramolecular cyclization of the aspartyl residue via nucleophilic attack of the backbone nitrogen on the side-chain carbonyl carbon. iris-biotech.de | Base-catalyzed Fmoc deprotection (e.g., with piperidine); acid-catalyzed cleavage (TFA). iris-biotech.detu-darmstadt.de | Use of bulky side-chain protecting groups; addition of acidic modifiers like HOBt or Oxyma during deprotection. tu-darmstadt.de |

| Dehydration | Dehydration of the asparagine side-chain amide to form a β-cyanoalanine residue. scite.ai | During carboxyl activation with coupling reagents like DCC. scite.ai | Use of side-chain protected asparagine derivatives (e.g., Fmoc-Asn(Trt)-OH). |

| Racemization | Loss of stereochemical integrity at the α-carbon, often occurring via the aspartimide intermediate. iris-biotech.de | Conditions that promote aspartimide formation. | Strategies that prevent aspartimide formation; use of less activating coupling reagents. peptide.com |

Solution-Phase Peptide Synthesis (LPPS) Considerations

Solution-phase peptide synthesis (SolPPS), also referred to as liquid-phase peptide synthesis (LPPS), is where this compound finds its most direct application. nih.govnih.gov In this approach, the methyl ester protects the C-terminal carboxylic acid, while the N-terminus is temporarily protected (e.g., with Boc or Fmoc groups) for sequential elongation. rsc.orgmdpi.com After each coupling step, the resulting dipeptide (or longer peptide) ester can be purified, which is an advantage of SolPPS over SPPS, as it allows for better quality control at each stage. nih.gov

The coupling of an N-protected amino acid to this compound is achieved using standard coupling reagents. Recent studies have explored efficient coupling agents like cyclic propylphosphonic anhydride (B1165640) (T3P®) that promote rapid peptide bond formation with minimal racemization in solution. nih.govresearchgate.net The choice of solvent and base is critical to ensure high yields and purity. researchgate.net Once the desired linear peptide chain is assembled on the this compound scaffold, the ester can be hydrolyzed, typically under basic conditions, to yield the free carboxylic acid for further modifications or for the final peptide product.

Use in Asymmetric Synthesis as a Chiral Source

The fixed stereochemistry of this compound makes it a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds used as starting materials for complex asymmetric syntheses. mdpi.comrsc.org

Chiral Ligand Development

The development of chiral ligands is fundamental to transition-metal-catalyzed asymmetric synthesis. nih.govescholarship.org Amino acids are excellent precursors for ligands due to their readily available chirality and multiple coordination sites (amine, carboxyl, and side-chain functionalities). This compound possesses an amine, an amide, and an ester group that can potentially coordinate with metal centers.

While specific, widely-used ligands derived directly from this compound are not extensively documented in mainstream literature, the principles of ligand design allow for its conceptual use. By modifying its structure, one could synthesize bidentate or tridentate ligands. For example, the N-terminus could be functionalized to create N,N-ligands, or the side-chain amide could be modified. nih.govclockss.org Such ligands could be applied in reactions like asymmetric C-H activation, hydrogenation, or carbon-carbon bond formation, where the chiral environment created by the ligand around the metal catalyst dictates the stereochemical outcome of the reaction. rsc.orgnih.gov

Synthesis of Stereoselective Organic Compounds

This compound can serve as a chiral template or starting material for the synthesis of other optically active molecules. Its inherent stereocenter can direct the formation of new stereocenters with high diastereoselectivity.

A notable application is the use of N-protected this compound derivatives as key intermediates. For example, N-benzyloxycarbonyl-D-asparagine methyl ester is a precursor for the synthesis of optically active 3-aminopyrrolidine (B1265635) derivatives. google.com These pyrrolidine (B122466) structures are important building blocks in medicinal chemistry. The synthesis involves the cyclization and reduction of the D-asparagine derivative, where the original stereocenter at the α-carbon controls the stereochemistry of the resulting heterocyclic ring. An enzymatic process using a protease in an aqueous-organic co-solvent system has been developed for the efficient, stereoselective preparation of N-protected D-asparagine esters. google.com This method overcomes issues of racemization and degradation that can occur under standard chemical conditions. google.com This demonstrates the utility of this compound as a foundational chiral building block for creating complex, non-peptide molecules. google.comorgsyn.org

Intermediate in the Synthesis of N-Methyl-D-Aspartic Acid (NMDA)

N-Methyl-D-aspartic acid (NMDA) is a well-known amino acid derivative that acts as a specific agonist at the NMDA receptor, playing a crucial role in neurotransmission. wikipedia.org The synthesis of optically pure NMDA is a significant area of research, and this compound can be a key precursor in this process. researchgate.net

A critical step in the synthesis of NMDA from D-aspartic acid derivatives is the methylation of the amino group. One common method is the Eschweiler-Clarke reaction, which involves reductive amination. researchgate.net To prevent undesirable side reactions, such as dimethylation, the amino group of the starting material, D-aspartic acid, is first protected. Following protection, methylation is carried out, often using reagents like formic acid and formaldehyde (B43269) (in the form of trioxymethylene). researchgate.netgoogle.com This approach avoids the use of more toxic and expensive methylating agents like methyl iodide or dimethyl sulfate (B86663). google.com

Another synthetic route involves the Michael addition of methylamine (B109427) to dimethyl fumarate (B1241708) to produce N-methyl-DL-aspartic acid derivatives. nih.gov While this method yields a racemic mixture, it highlights another pathway for N-methylation in aspartic acid frameworks.

The synthesis of NMDA involves several intermediate compounds that require careful purification and characterization to ensure the final product's purity and stereochemistry. For instance, after the methylation step, the protecting groups must be removed, typically through acid hydrolysis. researchgate.netgoogle.com The resulting crude NMDA is then purified.

Various analytical techniques are employed to characterize the intermediates and the final NMDA product. High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the compounds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the chemical structure of the synthesized molecules. researchgate.netnih.gov To ensure the enantiomeric excess of the final D-NMDA, chiral HPLC is utilized. researchgate.net

Table 1: Research Findings on NMDA Synthesis Intermediates

| Intermediate/Product | Synthesis Step | Analytical Method | Key Finding | Reference |

| N-methyl-D-aspartate | Amino protection followed by Leuchart Wallanch reaction and deprotection | Not Specified | Avoids dimethylation and the use of toxic reagents. | google.com |

| N-methyl-DL-aspartic acid | Michael addition of methylamine to dimethyl fumarate | Not Specified | Formation of N-methyl-DL-asparagine as a byproduct. | nih.gov |

| Optically pure NMDA | Eschweiler–Clarke reaction and deprotection | HPLC, NMR | Overall yield of 70% with an enantiomeric excess over 99.5%. | researchgate.net |

Role in the Construction of Specialized Amino Acid Derivatives

The chemical scaffold of this compound is also valuable for constructing more complex and functionally diverse amino acid derivatives. These derivatives are important in various fields, including medicinal chemistry and materials science.

Optically pure β,β-dimethylated amino acids are of significant interest as they can confer unique structural properties to peptides, such as resistance to proteolytic degradation. acs.orgiris-biotech.de D-aspartic acid diesters, including the methyl ester, serve as a starting point for synthesizing these building blocks. The process involves the regioselective dialkylation of the β-carbon of an N-protected aspartate diester. acs.org The use of a bulky N-protecting group, such as the 9-phenylfluorenyl (PhFl) group, is crucial as it directs the alkylation to the β-position and allows for various chemical modifications on the side chain without affecting the α-carbon's ester group. acs.org

Following the dimethylation, further chemical transformations can be carried out on the side chain to create a variety of novel amino acid derivatives. acs.org The retention of chiral integrity throughout these steps is critical and is often confirmed by converting the final products into diastereomeric amides and analyzing them by NMR spectroscopy. acs.org

Glycosylated amino acids are important components of glycoproteins and are used in the synthesis of glycopeptides, which have diverse biological activities. This compound can be incorporated into the synthesis of such building blocks. For example, conjugates of glycyrrhizic acid (a triterpene glycoside) with amino acid methyl esters, including those derived from asparagine, have been synthesized. nih.gov These syntheses often employ condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the coupling of the amino acid ester to the glycoside. nih.gov The resulting glycosyl amino acid conjugates can exhibit interesting biological properties, such as immunostimulatory activity. nih.gov

Biochemical Roles and Enzymatic Interactions of D Asparagine Methyl Ester

Enzymatic Hydrolysis and Metabolism

The metabolic fate of D-Asparagine methyl ester is dictated by the action of specific enzymes that catalyze the hydrolysis of its ester and amide bonds. This breakdown process is crucial for its conversion into biologically active molecules.

Interaction with Esterases and Peptidases

The initial step in the metabolism of this compound involves the hydrolysis of its methyl ester group, a reaction catalyzed by esterases. Esterases are a broad class of hydrolase enzymes that cleave esters into an acid and an alcohol. In this case, an esterase would convert this compound into D-Asparagine and methanol (B129727). While many esterases show a preference for L-isomers, some, like the alkaline protease alcalase from Bacillus licheniformis, can hydrolyze D,L-amino acid esters, selectively producing the L-amino acid and the D-amino acid ester. nih.govwikipedia.org This suggests that while enzymatic hydrolysis of the D-ester may occur, it could be less efficient than for its L-counterpart.

Following or concurrently, the amide group of the asparagine side chain is subject to hydrolysis by peptidases, specifically those with asparaginase (B612624) activity. L-asparaginases are well-studied enzymes that convert L-asparagine to L-aspartic acid and ammonia (B1221849). nih.govncert.nic.in Notably, some bacterial L-asparaginases, such as the one from Erwinia chrysanthemi, have been shown to also hydrolyze D-Asparagine, although with a lower catalytic efficiency (kcat) compared to their natural L-substrate. nih.gov This interaction with peptidases that exhibit D-amino acid hydrolyzing capabilities is a critical link in the metabolic pathway of this compound. mdpi.com

Role in D-Aspartate Metabolism Pathways

The enzymatic breakdown of this compound ultimately yields D-Aspartate (D-Asp), a molecule with significant biological roles. nih.govnih.gov The metabolic pathway can be summarized as the sequential hydrolysis of the ester and amide bonds. Once formed, D-Aspartate integrates into the broader D-amino acid metabolism. In the brain and endocrine tissues, D-Aspartate levels are carefully regulated. nih.govnih.gov It can be synthesized from L-Aspartate by the enzyme D-aspartate racemase and is specifically degraded by D-aspartate oxidase (DDO), a peroxisomal flavoprotein that converts D-Aspartate to oxaloacetate, ammonia, and hydrogen peroxide. nih.govmdpi.com Therefore, this compound can be considered a precursor, which upon metabolism, contributes to the endogenous pool of D-Aspartate.

Enzymatic Degradation Mechanisms and Kinetics

The degradation of this compound is a two-step enzymatic process.

Ester Hydrolysis: An esterase enzyme attacks the carbonyl carbon of the methyl ester group. A water molecule is utilized to cleave the ester bond, releasing methanol and forming D-Asparagine. The kinetics of this step would be dependent on the specific esterase involved, with enzymes like lipases and some proteases capable of catalyzing this reaction. monash.edu

Amide Hydrolysis: An asparaginase enzyme then catalyzes the hydrolysis of the side-chain amide of D-Asparagine. This reaction involves a nucleophilic attack on the amide carbon, leading to the release of ammonia and the formation of D-Aspartate.

Structural studies of L-asparaginase from Erwinia chrysanthemi complexed with D-Aspartate reveal a distinct binding mode compared to other ligands, which may account for the lower catalytic rate (kcat) for D-substrates. nih.gov The active site of these enzymes contains a flexible loop that must adopt a specific conformation for optimal catalysis, and the binding of a D-isomer may result in a suboptimal orientation of the catalytic residues. nih.gov

| Metabolic Step | Enzyme Class | Substrate | Products | Notes |

| 1. Ester Hydrolysis | Esterase / Protease | This compound | D-Asparagine + Methanol | Rate can be lower for D-isomers compared to L-isomers. nih.govwikipedia.org |

| 2. Amide Hydrolysis | Asparaginase (Peptidase) | D-Asparagine | D-Aspartate + Ammonia | Some bacterial L-asparaginases show activity against D-Asparagine. nih.gov |

Relevance to Neurotransmitter Research

The metabolic conversion of this compound to D-Aspartate makes it highly relevant to the field of neurotransmitter research, as D-Aspartate is an established signaling molecule in the central nervous system. nih.govnih.gov

Potential as a Neuromodulator

D-Aspartate itself is considered a neuromodulator, a substance that influences the effects of neurotransmitters. nih.gov It acts as an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor in glutamatergic neurotransmission that is crucial for synaptic plasticity, learning, and memory. nih.govnih.govnih.gov By serving as a metabolic precursor to D-Aspartate, this compound has the potential to act as a pro-drug, increasing the localized concentration of this neuromodulator. This elevation of D-Aspartate could, in turn, modulate neuronal activity and synaptic functions that are dependent on NMDA receptor activation. nih.gov The role of D-Aspartate is not limited to being a neurotransmitter; it is also involved in the fine regulation of endocrine and homeostatic processes. nih.gov

Influence on Neurotransmitter Activity

The primary mechanism by which this compound would influence neurotransmitter activity is through its conversion to D-Aspartate and subsequent interaction with NMDA receptors. nih.govnih.gov Activation of NMDA receptors by agonists like D-Aspartate leads to an influx of Ca²⁺ into the neuron, which acts as a second messenger, triggering various downstream signaling pathways. nih.gov

Studies have shown that administration of D-Aspartate can lead to an increase in the concentration of N-methyl-D-aspartate (NMDA) in the brain, for which D-Aspartate is a direct precursor via the action of a methyltransferase. nih.govresearchgate.net Furthermore, increased D-Aspartate levels have been shown to enhance NMDA receptor-dependent long-term potentiation in the hippocampus. nih.gov Therefore, by supplying the brain with a source of D-Aspartate, this compound could indirectly enhance glutamatergic neurotransmission and influence the activity of other neurotransmitter systems that are modulated by NMDA receptor activity. For example, D-Aspartate administration has been shown to trigger the release of several hormones and neurotransmitters, including luteinizing hormone-releasing hormone, gamma-aminobutyric acid (GABA), and dopamine. nih.gov

| Neuromodulatory Aspect | Mechanism of Action | Associated Receptor/Pathway | Potential Effect |

| Potential as a Neuromodulator | Acts as a metabolic precursor to D-Aspartate. nih.gov | D-Aspartate acts as an agonist at the NMDA receptor. nih.gov | Modulation of synaptic plasticity, learning, and memory. nih.govnih.gov |

| Influence on Neurotransmitter Activity | Increases the availability of D-Aspartate, which can be converted to NMDA. nih.govresearchgate.net | NMDA receptor activation leads to Ca²⁺ influx and downstream signaling. nih.gov | Enhancement of glutamatergic transmission and influence on other neurotransmitter systems (e.g., GABA, dopamine). nih.gov |

Hormonal Regulation and Biochemical Assays

Influence on Hormone Production Studies

While direct studies on this compound's specific influence on hormone production are not extensively detailed in available research, the role of its parent compound, D-Aspartic acid (D-Asp), is well-documented in neuroendocrine regulation. D-Aspartic acid is recognized as an endogenous amino acid that plays a significant part in the synthesis and release of various hormones. nih.gov

Research in animal models has demonstrated that D-Aspartic acid is involved in a hypothalamus-pituitary-gonads pathway. nih.gov In the hypothalamus, it has been shown to augment the release of Gonadotropin-Releasing Hormone (GnRH) and promote the synthesis of oxytocin (B344502) and vasopressin mRNA. nih.gov Its action extends to the pituitary gland, where it stimulates the secretion of Luteinizing Hormone (LH), Prolactin (PRL), and Growth Hormone (GH). nih.gov Furthermore, in the testes, D-Aspartic acid is found in Leydig cells and is implicated in the release of testosterone (B1683101) and progesterone. nih.gov

The broader context of hormonal regulation also involves the N-methyl-D-aspartate (NMDA) receptor, whose activation can be modulated by the steroid hormone environment. nih.gov For instance, the stimulatory effects of NMDA receptor agonists on hypothalamic GnRH neurons, which are crucial for reproductive function, are significantly enhanced by estrogen. nih.gov Studies have shown extensive co-localization of estrogen receptors (ERalpha) and the NMDA receptor subunit NR1 in key brain regions for reproductive physiology, suggesting a mechanism where estrogen and glutamate (B1630785) can act together to influence neuroendocrine functions. nih.gov

Table 1: Hormonal Effects Associated with D-Aspartic Acid

| Gland/Region | Hormone(s) Affected | Observed Effect |

|---|---|---|

| Hypothalamus | Gonadotropin-Releasing Hormone (GnRH) | Enhanced Release |

| Oxytocin, Vasopressin | Increased mRNA Synthesis | |

| Pituitary Gland | Luteinizing Hormone (LH) | Stimulated Secretion |

| Prolactin (PRL) | Stimulated Secretion | |

| Growth Hormone (GH) | Stimulated Secretion |

| Testes | Testosterone, Progesterone | Involved in Release |

Applications in Biochemical Assays for Metabolic Pathways

Derivatives of asparagine are utilized in sophisticated biochemical assays to trace and understand metabolic pathways. A key technique is Metabolic Flux Analysis (MFA), which employs isotopically labeled compounds to follow the journey of molecules through cellular processes. nih.gov

In such assays, tracers like 13C-labeled asparagine are introduced into cell cultures. By tracking these stable isotopes, researchers can quantify the contribution of asparagine to various metabolic networks, such as the tricarboxylic acid (TCA) cycle. nih.gov For example, studies in Chinese hamster ovary (CHO) cells have used 13C-asparagine to characterize metabolism. These experiments revealed that asparagine can serve as a secondary carbon source for the TCA cycle, with its importance increasing under conditions of low glutamine availability. nih.gov

These 13C-based studies demonstrate that the metabolic flux is dynamic, depending on the process stage and the composition of the nutrient feed. nih.gov The use of asparagine derivatives in MFA provides detailed insights into cellular bioenergetics and biosynthesis, highlighting the interplay between different amino acids in supporting cell growth and function. nih.gov This methodological approach is fundamental in the biochemical genetic analysis of metabolic pathways in various organisms, from microbes to plants. nih.govresearchgate.net

Interactions with D-Amino Acid Oxidases and Methyltransferases

The metabolic fate of D-amino acids and their derivatives is often dictated by their interaction with specific enzymes. This compound's potential interactions are primarily understood through the study of D-Aspartate Oxidase and the functional roles of asparagine residues within methyltransferases.

Interactions with D-Amino Acid Oxidases

The primary enzymes responsible for the catabolism of D-amino acids are D-Amino Acid Oxidase (D-AAO) and D-Aspartate Oxidase (D-AspO). researchgate.net These flavoenzymes catalyze the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govfrontiersin.org Crucially, they exhibit distinct substrate specificities.

D-Amino Acid Oxidase (D-AAO) generally oxidizes neutral D-amino acids like D-alanine, D-proline, and D-methionine, but it is inactive towards acidic D-amino acids such as D-aspartate and D-glutamate and their derivatives. frontiersin.orgnih.gov

In contrast, D-Aspartate Oxidase (D-AspO) specifically targets D-aspartate, D-glutamate, and their derivatives. researchgate.netnih.gov Research has explicitly shown that D-AspO purified from sources like beef kidney and Octopus vulgaris oxidizes not only D-Aspartate and D-Glutamate but also D-Asparagine (D-Asn), D-Glutamine (D-Gln), N-methyl-D-Aspartate, and D-Aspartate-dimethyl-ester. nih.gov This indicates that this compound, as a derivative of D-aspartate, would be a substrate for D-AspO rather than D-AAO.

Table 2: Substrate Specificity of D-Amino Acid Oxidases

| Enzyme | Primary Substrates | Inactive Towards |

|---|---|---|

| D-Amino Acid Oxidase (D-AAO) | D-Proline, D-Methionine, D-Alanine, D-Valine, D-Leucine, D-Isoleucine, D-Phenylalanine, D-Tyrosine. nih.gov | D-Aspartate, D-Glutamate and their derivatives. nih.gov |

| D-Aspartate Oxidase (D-AspO) | D-Aspartate, D-Glutamate, D-Asparagine, D-Glutamine, N-methyl-D-Aspartate, D-Aspartate-dimethyl-ester. nih.gov | Most neutral D-amino acids that are substrates for D-AAO. researchgate.net |

Role in Methyltransferases

While there is no evidence of this compound acting as a substrate for methyltransferases, the asparagine residue itself (in its L-form) plays a critical structural and catalytic role within the active sites of some of these enzymes. Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate. nih.gov

In certain methyltransferases, a conserved asparagine residue is crucial for catalysis. nih.gov For instance, in the methyltetrahydrofolate:corrinoid/iron-sulfur protein methyltransferase (MeTr), an asparagine residue (Asn-199) swings into the active site upon substrate binding. It forms a hydrogen bond with the N5 atom of the pterin (B48896) ring of the methyltetrahydrofolate substrate. nih.gov This interaction is vital for activating the methyl group for transfer to the cobalt (I) nucleophile of the corrinoid cofactor. nih.gov The substitution of this asparagine residue with alanine (B10760859) results in a dramatic decrease in catalytic efficiency (a 20,000-40,000-fold effect), underscoring its importance in stabilizing the transition state of the reaction. nih.gov

Advanced Analytical and Characterization Techniques for D Asparagine Methyl Ester

Chromatographic Methods for Enantiomeric Separation and Quantification

Chromatographic techniques are fundamental for separating the enantiomers of asparagine methyl ester. The choice of method often depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful method for the direct enantiomeric separation of amino acid derivatives. For D-Asparagine methyl ester, various CSPs have demonstrated effective separation from its L-counterpart.

Macrocyclic antibiotic-based CSPs, such as those derived from teicoplanin or ristocetin (B1679390) A, are effective for separating a wide range of chiral compounds, including amino acid derivatives. nih.govmst.edu These CSPs offer multiple interaction mechanisms, including hydrogen bonding, electrostatic interactions, and steric hindrance, which are crucial for chiral recognition. mst.edu For instance, a teicoplanin-based chiral column (Chirobiotic T) has been successfully used to resolve D- and L-Aspartic acid. nih.govplos.org

Cellulose-based CSPs, like cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are also widely used. tandfonline.com The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is critical for achieving optimal resolution. tandfonline.com Research has shown that N-protected derivatives, such as those with a benzyloxycarbonyl (Z) group, often exhibit excellent enantiomeric separation on these types of columns. tandfonline.com

A study involving the enzymatic resolution of N-benzyloxycarbonyl-(D,L)-asparagine methyl ester utilized a Chiralpak-AD column to confirm the high enantiomeric excess of the resulting N-benzyloxycarbonyl-D-asparagine methyl ester. google.com

Table 1: HPLC Conditions for Enantiomeric Separation of Asparagine Derivatives

| Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| N-Benzoyl-(D,L)-asparagine | Chiralpak-AD | 85% n-heptane + 15% EtOH + 0.12% TFA | UV at 220nm | google.com |

| N-Protected Amino Acid Esters | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | Hexane / 2-Propanol | Not Specified | tandfonline.com |

| D/L-Aspartic Acid | Astec Chirobiotic T | Gradient of 0.1% Formic Acid in 2% ACN and 0.009% Formic Acid in Methanol (B129727) | MS (B15284909)/MS | nih.govplos.org |

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) is another key technique for enantiomeric analysis, but it requires the analytes to be volatile. Since amino acid esters are not sufficiently volatile, a derivatization step is necessary. This can be done in two ways: using a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column, or using a non-chiral derivatizing agent followed by separation on a chiral GC column. conicet.gov.arresearchgate.net

A common approach involves a two-step derivatization to form N-trifluoroacetyl-O-alkyl esters. conicet.gov.arnih.gov For example, the amino acid ester is first esterified further (if needed) and then acylated with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov The resulting volatile derivatives can then be separated on a chiral capillary column, such as one coated with Chirasil-L-Val or a modified cyclodextrin. conicet.gov.ar This method is highly sensitive, with detection limits in the low picogram range. nih.gov

Another derivatization strategy uses alkyl chloroformates, which react with amino acids in an aqueous medium almost instantaneously at room temperature. conicet.gov.ar This rapid, one-step reaction minimizes the risk of racemization. conicet.gov.ar The resulting derivatives are then separated on a chiral column. It's important to note that under certain derivatization conditions, asparagine can be converted to aspartic acid, which must be accounted for in the analysis. researchgate.net

Table 2: GC Derivatization and Separation Strategies

| Derivatization Method | Derivatizing Reagents | Chiral Column Example | Key Features | Reference |

|---|---|---|---|---|

| N-Trifluoroacetyl-O-methyl esterification | Methanol/Acetyl Chloride; Trifluoroacetic Anhydride (TFAA) | Lipodex E (modified γ-cyclodextrin) | High sensitivity, suitable for trace analysis. | conicet.gov.arnih.gov |

| Alkoxycarbonylation | Alkyl Chloroformates (e.g., ethyl chloroformate) | Chirasil-L-Val | Rapid, one-step reaction in aqueous media. | conicet.gov.arresearchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS)

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers superior performance. researchgate.netnih.gov This technique provides a significant increase in peak capacity, resolution, and sensitivity compared to conventional one-dimensional GC-MS. researchgate.netresearchgate.net

In a typical GCxGC setup for amino acid analysis, a chiral column is used in the first dimension, and a non-chiral polar column is used in the second dimension. researchgate.net This configuration allows for the separation of enantiomers in the first dimension and further separation of co-eluting compounds in the second dimension. The use of TOF-MS is advantageous due to its high acquisition speed, which is necessary to capture the very narrow peaks (typically <100 ms wide) generated by the GCxGC system, and its ability to produce non-skewed mass spectra for accurate identification. gcms.cz

GCxGC-TOF-MS has been successfully applied to the enantiomeric analysis of amino acids in biological fluids, resolving complex mixtures and enabling the quantification of trace-level D-amino acids. researchgate.netresearchgate.net The enhanced separation power can resolve overlapping peaks that are problematic in 1D GC, leading to more accurate quantification. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, characteristic signals include the methyl protons of the ester group, the α-proton, and the β-protons, as well as the amide protons. mdpi.com For a related compound, N-benzyloxycarbonyl-D-asparagine methyl ester, the ¹H NMR spectrum in DMSO-d₆ shows the methyl ester protons as a singlet around 3.6 ppm, the α-proton as a multiplet, and the β-protons as a multiplet. google.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals include the carbonyl carbons of the ester and amide groups, the α-carbon, the β-carbon, and the methyl carbon of the ester group. mdpi.com

Table 3: Representative NMR Data for Asparagine Derivatives

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) | Reference Compound | Reference |

|---|---|---|---|---|

| ¹H | Ester (-OCH₃) | ~3.7 | Aspartic acid dimethyl ester | mdpi.com |

| ¹H | α-CH | ~4.4 | Aspartic acid dimethyl ester | mdpi.com |

| ¹H | β-CH₂ | ~3.1 | Aspartic acid dimethyl ester | mdpi.com |

| ¹³C | Ester (C=O) | ~171 | Aspartic acid dimethyl ester | mdpi.com |

| ¹³C | Carboxyl (C=O) | ~169 | Aspartic acid dimethyl ester | mdpi.com |

| ¹³C | α-C | ~49 | Aspartic acid dimethyl ester | mdpi.com |

| ¹³C | Ester (-OCH₃) | ~53-54 | Aspartic acid dimethyl ester | mdpi.com |

| ¹³C | β-C | ~34 | Aspartic acid dimethyl ester | mdpi.com |

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, MALDI-TOF-MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for molecular weight determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of selected precursor ions. nih.govspringernature.com

LC-MS/MS is a powerful combination for analyzing complex mixtures. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and subjected to MS/MS analysis. For quantitative studies, Multiple Reaction Monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. plos.org The fragmentation of protonated asparagine methyl ester would involve characteristic losses, such as the loss of the methoxy (B1213986) group or parts of the side chain.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for the analysis of peptides and proteins, where this compound might be present as a post-translational modification. While MS itself cannot typically distinguish between D- and L-isomers, it can identify the presence of an asparagine residue that has been modified, for example, through deamidation to form an aspartyl or isoaspartyl residue, which has a mass difference of +0.984 Da. nih.gov The subsequent isomerization of these residues can be studied, although distinguishing the isomers by MS/MS is challenging as they often produce very similar fragmentation patterns. nih.gov

Table 4: Key Mass Spectrometry Information

| Technique | Ionization Method | Application | Information Obtained | Reference |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Quantification and identification in complex mixtures. | Molecular weight, structural information from fragmentation patterns (MRM). | plos.org |

| MALDI-TOF-MS | MALDI | Analysis of peptides and proteins. | Molecular weight of peptides containing the residue. | nih.gov |

| GC-MS | Electron Ionization (EI) | Analysis of volatile derivatives. | Fragmentation patterns for identification, coupled with chiral GC for enantiomer separation. | researchgate.net |

Table of Compounds

Table 5: List of Chemical Compounds

Optical Rotation Measurements

Optical rotation is a critical technique for characterizing chiral molecules like this compound, as it confirms the stereochemical identity of the compound. The specific rotation, a fundamental property of an optically active substance, is measured using a polarimeter. This measurement is dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the solvent, and the concentration of the sample. For D-amino acids and their derivatives, a negative sign of rotation (levorotatory) is generally expected, in contrast to the typically positive rotation (dextrorotatory) of L-sugars.

While specific optical rotation data for this compound is not widely documented in readily available literature, data for closely related compounds provides valuable reference points. For instance, D-Aspartic acid α-methyl ester has a reported specific rotation of [α]D20 = -32.8 ± 2º when measured in water at a concentration of 1 g/100mL. chemimpex.com The parent amino acid, D-Asparagine, exhibits a specific rotation of -35º in 5M hydrochloric acid at a concentration of 5 g/100mL. echemi.com It is crucial to note that the solvent and any derivatization can significantly influence the magnitude and even the sign of the optical rotation.

| Compound | Specific Rotation ([α]) | Conditions (Concentration, Solvent, Temperature) |

| D-Aspartic acid α-methyl ester | -32.8 ± 2º | c=1 in H₂O, 20°C |

| D-Asparagine | -35º | c=5 in 5M HCl |

| Nα-Z-L-asparagine methyl ester | -18 ± 1º | c=1 in DMF, 20°C |

This table presents optical rotation data for compounds structurally related to this compound. The conditions under which the measurements were taken are critical for interpretation and comparison.

Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for a complete structural characterization of this compound.

While a specific, publicly archived crystal structure for this compound could not be identified, the methodology for its structural determination would follow established crystallographic principles. The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the atomic positions can be determined.

Crystallographic studies on related compounds demonstrate the power of this technique. For example, X-ray powder diffraction was used to characterize a silver(I)-aspartame complex, determining its orthorhombic unit cell and space group (P222₁). unesp.br Similarly, the crystal structure of human asparagine synthetase has been solved at high resolution, providing insights into substrate and inhibitor binding. nih.gov For derivatives, crystallography can confirm the retention of stereochemical configuration after a chemical reaction. A typical crystallographic analysis would report key structural parameters, as shown in the hypothetical data table below.

| Crystallographic Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The classification of the crystal based on its symmetry. |

| Space Group | P2₁2₁2₁ | The mathematical description of the symmetry of the crystal structure. |

| a (Å) | 5.80 | Unit cell dimension along the a-axis. |

| b (Å) | 9.50 | Unit cell dimension along the b-axis. |

| c (Å) | 13.20 | Unit cell dimension along the c-axis. |

| Z | 4 | The number of formula units per unit cell. |

This table represents the type of data that would be obtained from an X-ray crystallographic analysis of this compound.

Quantitative Determination in Biological Matrices

The quantitative analysis of D-amino acids and their derivatives, such as this compound, in biological matrices like plasma, urine, or brain tissue is a significant analytical challenge. nih.govd-nb.info This difficulty arises from their typically low physiological concentrations and the overwhelming abundance of their L-enantiomers. nih.gov Consequently, highly sensitive and selective analytical methods are required. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Free amino acids are non-volatile, making them unsuitable for direct GC-MS analysis. nist.govnih.gov Therefore, a chemical derivatization process is mandatory to convert them into volatile and thermally stable compounds. nih.gov A common and effective method involves a two-step derivatization:

Esterification: The amino acid is reacted with an alcohol (e.g., methanol in the presence of HCl) to convert the carboxylic acid group into a methyl ester. nih.govmdpi.com This step produces the target analyte, this compound, from D-Asparagine.

Acylation: The amino groups are then acylated, for instance, with pentafluoropropionic anhydride (PFPA), to further increase volatility and improve chromatographic properties. nih.govresearchgate.net

The resulting derivatives can be separated by gas chromatography and detected with high sensitivity and specificity using a mass spectrometer, often in selected-ion monitoring (SIM) mode. mdpi.com The use of stable isotope-labeled internal standards, such as deuterated methyl esters (d₃Me), is crucial for accurate quantification. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides a powerful alternative for quantifying D-amino acid derivatives without the need for extensive derivatization. mdpi.com The key to this method is the use of a chiral stationary phase (chiral column) in the HPLC system. nih.gov These columns can separate the D- and L-enantiomers, allowing for their individual quantification. nih.gov

Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. Detection is typically performed using multiple reaction monitoring (MRM), a highly specific and sensitive technique where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.govresearchgate.net This method has been successfully applied to the simultaneous determination of D-Aspartate, L-Aspartate, and N-methyl-D-aspartate (NMDA) in mouse brain tissue, achieving low limits of detection (LOD) and quantification (LOQ). nih.gov The sample preparation for such analyses often involves protein precipitation followed by extraction of the analytes. nih.govd-nb.info

| Technique | Sample Preparation / Derivatization | Biological Matrix | Key Findings / Detection Method |

| HPLC-MS/MS | Protein precipitation, extraction. Chiral HPLC column (e.g., Teicoplanin-based) for enantiomeric separation. nih.gov | Mouse Brain Tissue | Simultaneous quantification of D-Asp, L-Asp, and NMDA. LOD for D-Asp was 0.52 pg/µL. Detection by MRM. nih.gov |

| GC-MS | Two-step derivatization: 1) Esterification (e.g., 2M HCl in Methanol) to form methyl esters. 2) Acylation (e.g., PFPA). nih.gov | Human Plasma, Urine | Enables high-throughput quantitative measurement of amino acids. Stable isotope-labeled internal standards (d₃Me-AA) are used for accuracy. nih.govmdpi.com |

| HPLC-MS/MS | Esterification with n-butanol and 3N HCl. mdpi.com | General Biological Samples | Multiplex method for quantitative analysis of amino acids and other metabolites. Detection by dynamic MRM. mdpi.com |

This table summarizes advanced analytical methods used for the quantitative determination of amino acid esters in biological samples.

Emerging Research Areas and Future Directions

Application in the Development of Advanced Materials

The ability to distinguish between enantiomers is critical in various fields, including pharmacology and materials science. D-Asparagine methyl ester serves as a valuable model and component in the development of systems capable of chiral recognition.

Recent studies have explored the use of synthetic receptors for the enantioselective binding of amino acid esters. For instance, a glucose-based macrocyclic receptor has been shown to bind various amino acid methyl esters, including asparagine methyl ester, in organic solvents. nih.gov The binding affinity and enantioselectivity of this receptor are highly dependent on the solvent's properties. nih.gov While this particular study noted that asparagine methyl ester was bound with low affinity and virtually no enantioselectivity by this specific receptor, it highlights a research avenue where this compound can be used as a probe to refine the design of more selective chiral sensors. nih.gov

Another approach involves the use of metal complexes. Copper(II) complexes with chiral tetradentate ligands have demonstrated high enantioselectivity for free amino acids with bulky side chains. frontiersin.org The mechanism of recognition is primarily based on steric interactions between the ligand and the amino acid. frontiersin.org Future research could explore the design of similar metal-based systems tailored for the specific recognition of this compound, potentially leading to novel analytical tools for its detection and quantification.

The development of such chiral recognition systems and sensors is pivotal for applications ranging from quality control in asymmetric synthesis to the detection of biological markers. The principle of chirogenesis, where a chiral guest induces a characteristic signal in an achiral host, is a powerful tool in this regard, often utilizing techniques like circular dichroism spectroscopy. mdpi.com

Table 1: Binding Affinities of a Glucose-Based Receptor with Amino Acid Methyl Esters

| Guest (Amino Acid Methyl Ester) | Solvent | Association Constant (Ka) [M⁻¹] | Enantioselectivity (l/d) | Reference |

|---|---|---|---|---|

| Asparagine Methyl Ester | CDCl₃ | Low | ~1 | nih.gov |

| Valine Methyl Ester | CDCl₃ | Higher than Asparagine | Preference for L-enantiomer | nih.gov |

| Leucine Methyl Ester | CDCl₃ | Slightly lower than Valine | Lower than Valine | nih.gov |

| tert-Leucine Methyl Ester | CDCl₃ | Notably lower than Valine | Higher than Valine | nih.gov |

The use of amino acids as building blocks for constructing complex molecular architectures is a growing area of interest. These biologically derived frameworks can have applications in areas such as catalysis, drug delivery, and materials science. While direct research on this compound for creating such frameworks is still emerging, related studies provide a strong foundation for future exploration.

For example, amino acids are being used in the enantioselective synthesis of complex, sp³-rich natural product-like scaffolds. nih.gov These intricate structures are of significant interest in medicinal chemistry. The synthesis of such frameworks often involves the coupling of advanced building blocks derived from amino acids like D-aspartic acid. nih.gov Given that this compound is a close derivative of D-aspartic acid, it could potentially be incorporated into similar synthetic strategies to create novel frameworks with unique properties.

Furthermore, the principles of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) could be applied, using this compound as a chiral linker. The defined stereochemistry of the molecule could impart chirality to the resulting framework, making it suitable for applications in asymmetric catalysis or chiral separations. The side chain amide group of this compound could also participate in hydrogen bonding, further directing the assembly of these frameworks.

Research into Protein Engineering and Modified Amino Acids